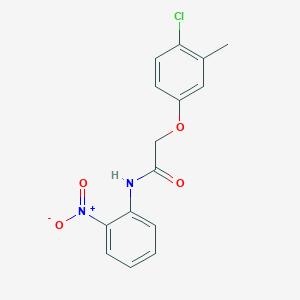![molecular formula C19H28N2O B3949258 N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide](/img/structure/B3949258.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide
Vue d'ensemble
Description
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that has gained interest among researchers due to its potential therapeutic applications. SNC80 belongs to the class of delta opioid receptor agonists, which are known to have analgesic and antidepressant effects.
Mécanisme D'action
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide acts as a selective delta opioid receptor agonist. Delta opioid receptors are primarily located in the brain and spinal cord and are involved in the modulation of pain and mood. When this compound binds to the delta opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in analgesic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been found to reduce pain sensitivity and improve mood. Additionally, this compound has been shown to increase the release of dopamine in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide in lab experiments is its selectivity for the delta opioid receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, this compound has a long half-life, which allows for prolonged exposure in animal models. However, one limitation of using this compound is its poor solubility in water, which can make dosing and administration difficult.
Orientations Futures
There are several future directions for the study of N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide. One area of interest is the potential use of this compound as an alternative to traditional opioid analgesics, which have a high risk of addiction and abuse. Additionally, this compound may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Applications De Recherche Scientifique
N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been found to have antidepressant effects in animal models of depression. These effects are thought to be mediated through the delta opioid receptor, which is the primary target of this compound.
Propriétés
IUPAC Name |
2-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14(2)16-10-8-11-17(13-16)19(4,5)20-18(22)21-12-7-6-9-15(21)3/h8,10-11,13,15H,1,6-7,9,12H2,2-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQGFATMFYGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chlorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949179.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949185.png)

![N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)
![2-(dimethylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949196.png)
![2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949201.png)
![2-benzyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949221.png)
![2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone](/img/structure/B3949222.png)


![N-(3-phenylprop-2-yn-1-yl)-N-propylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3949272.png)
